molecular formula C24H25ClN2O4 B11142788 4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-(2-methoxyethyl)-1(2H)-isoquinolinone

4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-(2-methoxyethyl)-1(2H)-isoquinolinone

Cat. No.: B11142788
M. Wt: 440.9 g/mol
InChI Key: YNJLRURFWGJPEW-UHFFFAOYSA-N
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Description

4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-(2-methoxyethyl)-1(2H)-isoquinolinone is a complex organic compound that features a combination of isoquinolinone, piperidine, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-(2-methoxyethyl)-1(2H)-isoquinolinone typically involves multiple steps:

    Formation of the Isoquinolinone Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the isoquinolinone structure.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the isoquinolinone core.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with the piperidine ring.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the piperidine ring can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the isoquinolinone core can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-(2-methoxyethyl)-1(2H)-isoquinolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-(2-methoxyethyl)-1(2H)-isoquinolinone
  • **4-{[4-(4-fluorophenyl)-4-hydroxypiperidino]carbonyl}-2-(2-methoxyethyl)-1(2H)-isoquinolinone
  • **4-{[4-(4-bromophenyl)-4-hydroxypiperidino]carbonyl}-2-(2-methoxyethyl)-1(2H)-isoquinolinone

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its binding affinity to certain molecular targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C24H25ClN2O4

Molecular Weight

440.9 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-2-(2-methoxyethyl)isoquinolin-1-one

InChI

InChI=1S/C24H25ClN2O4/c1-31-15-14-27-16-21(19-4-2-3-5-20(19)22(27)28)23(29)26-12-10-24(30,11-13-26)17-6-8-18(25)9-7-17/h2-9,16,30H,10-15H2,1H3

InChI Key

YNJLRURFWGJPEW-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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